5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

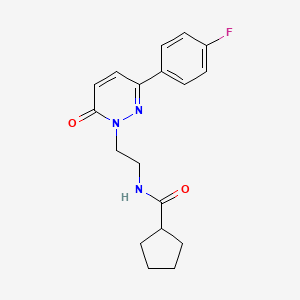

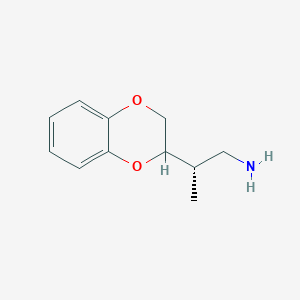

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.13 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrazole ring, a bromine atom, and a benzyl group with two methoxy substituents .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 299.13 and is typically stored at temperatures between 2-8°C .Scientific Research Applications

Protective Group in Synthesis

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (DMB-protected tetrazole) is valuable in organic synthesis, particularly as a protective group for tetrazoles. The DMB group is notably inert to various conditions, including those for ruthenium-catalyzed C–H arylation, yet can be cleaved under mild conditions. This characteristic has enabled the efficient synthesis of complex molecules such as olmesartan medoxomil, showcasing its utility in streamlining synthetic routes for highly functionalized pharmaceuticals (M. Seki, 2015).

Coordination Chemistry and Photophysical Properties

In coordination chemistry, this compound derivatives have been studied for their ability to form coordination polymers with transition metals. These polymers have been characterized by various techniques, including IR, thermogravimetric analysis, and X-ray crystallography, revealing their potential for diverse applications ranging from materials science to catalysis (Xin Xu et al., 2015).

Applications in Medicinal Chemistry

This compound and its derivatives are explored in medicinal chemistry for their potential as bioisosteres of carboxylic acids. These tetrazole derivatives offer similar acidities but possess higher lipophilicities and metabolic stability, making them attractive for drug design. They serve as advantageous intermediates in synthesizing other heterocycles and have been utilized in developing novel pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles (J. Roh et al., 2012).

Synthesis of Heterocycles

The reactivity of this compound towards nucleophilic and electrophilic substitution reactions facilitates the synthesis of a wide range of heterocyclic compounds. These synthetic approaches enable the creation of novel structures that are of interest in developing new materials, pharmaceuticals, and agrochemicals. The versatility in reaction conditions and the ability to introduce a variety of functional groups make it a valuable tool in the chemist’s arsenal (L. Myznikov et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-1-[(2,4-dimethoxyphenyl)methyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPXDJPBGRLTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)

![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)

![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)

![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)